molecular formula C16H12O3 B12905020 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B12905020
M. Wt: 252.26 g/mol
InChI Key: PAXAAXXKMIUQEF-XNTDXEJSSA-N
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Description

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by a benzofuran core structure with a methoxybenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and dihydro derivatives.

    Substitution: Functionalized benzofurans with diverse substituents.

Scientific Research Applications

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its pharmacological potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxybenzylidene)benzofuran-3(2H)-one
  • 2-(2-Chlorobenzylidene)benzofuran-3(2H)-one
  • 2-(2-Nitrobenzylidene)benzofuran-3(2H)-one

Uniqueness

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a compound belonging to the class of benzofuran derivatives, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The molecular formula of this compound is C16H14O3C_{16}H_{14}O_3, with a molecular weight of 270.29 g/mol. The compound features a benzofuran core structure, which is known for its diverse pharmacological properties.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C16H14O3
Molecular Weight 270.29 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the condensation of 2-methoxybenzaldehyde with benzofuran-3(2H)-one under acidic conditions. The reaction generally proceeds via a base-catalyzed mechanism, leading to the formation of the desired product along with water as a byproduct.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound was found to induce apoptosis through the activation of caspase-3 and downregulation of the anti-apoptotic protein Bcl-2, as shown in Table 1.

Cell LineConcentration (µM)Caspase-3 Activity (Fold Increase)Bcl-2 Level (Relative Expression)
HepG27.97.0
MCF-76.15.8

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies demonstrated that it suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through inhibition of the NF-κB signaling pathway, which is crucial for the transcription of these cytokines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Inhibition : By blocking NF-κB activation, it reduces the expression of inflammatory cytokines in immune cells.

Study on Anticancer Activity

A recent study published in ACS Omega evaluated the anticancer effects of various benzofuran derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in HepG2 cells through mitochondrial pathways .

Study on Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of benzofuran derivatives, revealing that treatment with this compound resulted in decreased levels of inflammatory markers in LPS-stimulated macrophages . This study highlighted its potential as a therapeutic agent in inflammatory diseases.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(2E)-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O3/c1-18-13-8-4-2-6-11(13)10-15-16(17)12-7-3-5-9-14(12)19-15/h2-10H,1H3/b15-10+

InChI Key

PAXAAXXKMIUQEF-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)C3=CC=CC=C3O2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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